molecular formula C22H31N3O5S B2860209 N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-45-8

N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2860209
CAS No.: 878058-45-8
M. Wt: 449.57
InChI Key: YIEPXJBLZMFKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetically designed small molecule of high interest in medicinal chemistry and chemical biology research. Its complex structure features an indole core, a sulfonamide linker, and morpholino and diisopropylamide functional groups. This specific arrangement suggests potential for diverse biological activity, making it a valuable scaffold for investigating novel therapeutic targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, enzyme modulators, or protease inhibitors where similar sulfonyl-containing scaffolds are prevalent. The morpholino ring, a common pharmacophore found in many bioactive compounds, may contribute to solubility and influence pharmacokinetic properties . The diisopropylamide group can enhance the molecule's metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the available safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-16(2)25(17(3)4)22(27)15-31(28,29)20-13-24(19-8-6-5-7-18(19)20)14-21(26)23-9-11-30-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEPXJBLZMFKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves a multi-step process. The initial step involves the preparation of the indole derivative, followed by sulfonation to introduce the sulfonyl group. Subsequently, the morpholino group is attached through a substitution reaction, and finally, the diisopropylamide is incorporated. Precise reaction conditions such as temperature, solvent choice, and catalysts vary with each step and require careful optimization to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound necessitates scaling up the lab synthesis. This involves large-scale reactors, automated control of reaction conditions, and robust purification techniques like crystallization or chromatography to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions:

  • Oxidation: : The indole moiety can be oxidized under specific conditions, leading to the formation of ketones or quinones.

  • Reduction: : Reduction of the sulfonyl group can yield thiols or thioethers.

  • Substitution: : The morpholino and diisopropylamide groups can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Conditions typically involve controlled temperatures, inert atmospheres, and sometimes the use of catalysts to increase reaction rates.

Major Products

The products formed depend on the specific reaction type. Oxidation might yield quinones, reduction may produce thiols, and substitution can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules, making it invaluable in organic synthesis and material science.

Biology and Medicine

Industry

Industrially, it can be used in developing new materials with unique properties or as a catalyst in various chemical processes.

Mechanism of Action

This compound exerts its effects primarily through its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, inhibiting enzyme activity. The indole moiety can bind to protein receptors, altering their function. These interactions modulate biochemical pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Acetamide Substituents

  • Target Compound : The N,N-diisopropyl groups on the acetamide nitrogen contribute to high lipophilicity, which may favor passive diffusion across biological membranes.
  • : (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide features a chiral phenylethyl group, introducing stereochemical complexity but reduced hydrophobicity compared to diisopropyl .
  • : Derivatives like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide incorporate aromatic (4-isopropylphenyl) substituents, balancing lipophilicity and steric bulk .

Indole Modifications

  • Target Compound: The sulfonyl group at the indole’s 3-position contrasts with other electron-withdrawing or donating groups: : 2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(benzothiazol-2-yl)acetamide replaces the morpholino-2-oxoethyl group with a benzothiazole, prioritizing aromatic π-π interactions . : Compounds like 2-T (2-hydroxy-2-(2-oxoindol-3-ylidene)-N-triazol-4-yl-acetamide) feature a 2-oxoindol-3-ylidene scaffold, enabling keto-enol tautomerism and metal chelation .

Heterocyclic Substituents

  • : Non-azole inhibitors such as 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylethyl)acetamide incorporate pyridine, which enhances basicity and metal coordination .
  • : Oxadiazole-sulfanyl derivatives (e.g., 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) leverage sulfur’s nucleophilicity for covalent interactions .

Functional and Pharmacological Implications

While biological data for the target compound are absent, insights from analogs suggest:

  • Morpholino groups (as in ) improve solubility and reduce hepatic toxicity compared to purely aromatic systems .
  • Sulfonyl indoles (e.g., ) exhibit enhanced metabolic stability over sulfanyl or alkylthio derivatives due to resistance to enzymatic oxidation .
  • Diisopropyl acetamides may prolong half-life in vivo by slowing renal clearance, a property observed in lipophilic kinase inhibitors .

Data Table: Structural Comparison of Key Compounds

Compound Name/ID Acetamide Substituents Indole Substituents Key Heterocycles Reference
Target Compound N,N-Diisopropyl 3-Sulfonyl, 1-(2-morpholino-2-oxoethyl) Morpholino -
: Benzothiazole derivative N-(Benzothiazol-2-yl) 1-(Phenylsulfonyl) Benzothiazole
: Morpholino derivative N-(4-Isopropylphenyl) - 2-Oxomorpholin-3-yl
: Compound 2-T N-Triazol-4-yl 2-Oxoindol-3-ylidene Triazole
: Chiral phenylethyl N-(1-Phenylethyl) Indol-3-yl -
: Pyridine derivative N-(Pyridin-3-ylethyl) 1-(4-Chlorobenzoyl), 5-methoxy-2-methyl Pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.